molecular formula C20H25N3O2 B2761355 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 941938-92-7

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2761355
CAS RN: 941938-92-7
M. Wt: 339.439
InChI Key: DUTJFXCQWBCFEQ-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as IEOP or IND24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IEOP belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles

The compound can serve as a precursor for the synthesis of 1-(indol-3-yl)carbazoles. Gold-catalyzed reactions allow for selective 1,2-alkyl or 1,2-vinyl migration, leading to diverse carbazole derivatives. These compounds find applications in materials science, organic electronics, and photovoltaics .

Functionalization of Aniline Derivatives

By modifying the cyclohexenyl moiety, researchers can explore the functionalization of aniline derivatives. For instance, co-halogenation or dibromination reactions can yield novel products with potential applications in drug discovery or materials chemistry .

Near-Infrared-Absorbing Dyes

The compound’s unique structure, especially the indole and cyclohexenyl units, makes it suitable for designing near-infrared-absorbing dyes. These dyes are valuable in bioimaging, photothermal therapy, and optical sensing applications. Researchers have synthesized related iodide salts with promising properties .

Carbazole-Based Organic Semiconductors

Carbazole derivatives are widely used in organic electronics. By incorporating this compound into conjugated polymers or small molecules, researchers can create organic semiconductors for field-effect transistors, light-emitting diodes (LEDs), and solar cells. The cyclohexenyl-substituted carbazole may enhance charge transport properties .

Photodynamic Therapy Agents

The indole and oxalamide moieties could contribute to the design of photodynamic therapy (PDT) agents. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells. The compound’s structure may allow for efficient singlet oxygen production .

Molecular Probes and Imaging Agents

Researchers can explore the use of this compound as a molecular probe or imaging agent. Its unique structure could enable specific binding to biological targets, aiding in fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJFXCQWBCFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

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